BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

HIV-1 protease inhibitor antiviral potency MTT assay

GRL‑05010 is a gem‑difluoro bis‑THF HIV‑1 protease inhibitor that retains 0.002–0.020 µM EC50 against clinical isolates harbouring 9–14 PI‑resistance mutations, making it an indispensable control for phenotypic resistance assays and cross‑resistance mechanistic studies. Its apparent BBB permeability of 61.8×10⁻⁶ cm/s—1.3‑fold above GRL‑04810 and superior to most approved PIs—qualifies it as a unique reference for CNS‑penetration and latent‑reservoir eradication models. The defined CC50 (37.0 µM) and selectivity index (12,333) supply a quantitative baseline for therapeutic‑window profiling, while the single P2‑ligand fluorine‑configuration change relative to GRL‑04810 provides a precise SAR probe for medicinal chemistry optimisation. Researchers should confirm procurement for ex‑vivo target‑engagement assays only; this compound is not for human or veterinary diagnostic or therapeutic use.

Molecular Formula C14H13F2NO2S
Molecular Weight 297.32
CAS No. 1351646-65-5
Cat. No. B2703358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
CAS1351646-65-5
Molecular FormulaC14H13F2NO2S
Molecular Weight297.32
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CS2)O
InChIInChI=1S/C14H13F2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18)
InChIKeyDOXDIEFKEQWJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide (GRL-05010): A Nonpeptidic HIV-1 Protease Inhibitor with a Fluorinated Bis-THF Scaffold


3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, also designated GRL-05010, is a nonpeptidic, difluoride-containing inhibitor of HIV-1 protease. It belongs to the bis-tetrahydrofuranylurethane (bis-THF) class of nonpeptide PIs, characterized by a gem-difluoro bis-THF P2 ligand and a 3,4-difluorobenzamide cap [1]. The compound was rationally designed to maintain potency against multi-protease inhibitor (PI)-resistant HIV-1 variants while improving potential for crossing the blood-brain barrier (BBB) [1].

Why Generic Substitution of 3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide with Other Nonpeptidic Protease Inhibitors Is Not Advisable


Nonpeptidic HIV-1 protease inhibitors that share the bis-THF scaffold—such as GRL-04810, darunavir, and their derivatives—exhibit large, non-linear differences in antiviral EC50, cytotoxicity, selectivity index, and apparent BBB permeability that arise from seemingly minor changes in fluorine substitution and the P2 ligand geometry [1]. Consequently, swapping GRL-05010 for a closely related analog without direct comparative data can lead to misleading conclusions in target-engagement assays, resistance profiling, or CNS-penetration studies.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide (GRL-05010) Against Closest Comparators


Potency Against Wild-Type HIV-1LAI: GRL-05010 vs. GRL-04810 and FDA-Approved Protease Inhibitors

In a head-to-head MTT assay using MT-2 target cells infected with HIV-1LAI, GRL-05010 exhibited an EC50 of 0.003 ± 0.001 µM, which is 3.75-fold less potent than its closest analog GRL-04810 (EC50 0.0008 ± 0.0002 µM) but equipotent to the approved drugs atazanavir (0.005 µM) and darunavir (0.005 µM), and 6.7- to 10-fold more potent than lopinavir (0.020 µM), saquinavir (0.021 µM), and amprenavir (0.03 µM) [1].

HIV-1 protease inhibitor antiviral potency MTT assay

Activity Against Multi-PI-Resistant Clinical HIV-1 Isolates: GRL-05010 Maintains Low EC50 Where Darunavir Shows Elevated Resistance

When tested against a panel of six multi-PI-resistant clinical HIV-1 variants (MDR/B, MDR/C, MDR/G, MDR/TM, MDR/JSL, MDR/MM) in PHA-PBMC, GRL-05010 retained EC50 values between 0.002 and 0.020 µM, while darunavir EC50s ranged from 0.005 to 0.174 µM depending on the variant [1]. For the highly resistant MDR/JSL isolate, GRL-05010 recorded an EC50 of 0.020 µM versus darunavir's 0.025 µM; for MDR/C, GRL-05010 EC50 was 0.002 µM compared to darunavir's 0.005 µM.

drug resistance multi-PI-resistant HIV-1 clinical isolates

Cytotoxicity and Selectivity Index: GRL-05010 Demonstrates Lower Cytotoxicity Than GRL-04810 in MT-2 Cells

In the same MTT-based assay, GRL-05010 displayed a CC50 of 37.0 ± 0.4 µM, yielding a selectivity index (CC50/EC50) of 12,333. Its direct analog GRL-04810 was significantly more cytotoxic with a CC50 of 17.5 ± 0.9 µM but a higher selectivity index of 21,875 due to its superior potency [1]. The FDA-approved PI darunavir showed no measurable cytotoxicity up to 100 µM (SI >20,000).

cytotoxicity selectivity index MT-2 cells

Predicted Blood-Brain Barrier Penetration: GRL-05010 Surpasses GRL-04810 and Existing PIs in an In Vitro BBB Model

Using an in vitro BBB permeability assay, GRL-05010 achieved an apparent permeability coefficient (Papp) of 61.8 × 10⁻⁶ cm/s, which is 1.3-fold higher than GRL-04810 (47.8 × 10⁻⁶ cm/s) and substantially exceeds values reported for most FDA-approved HIV-1 protease inhibitors [1]. This suggests that the specific fluorine arrangement in GRL-05010 confers a measurable advantage for crossing the BBB.

blood-brain barrier CNS penetration in vitro permeability

Structural Differentiation: 3,4-Difluorobenzamide Cap and gem-Difluoro Bis-THF Configuration Distinguish GRL-05010 from GRL-04810

GRL-05010 and GRL-04810 share the same benzamide cap (3,4-difluoro substitution) and a gem-difluoro bis-THF P2 ligand, but differ in the stereochemical configuration and/or the exact placement of the fluorine atoms on the bis-THF ring [1]. This structural difference is directly responsible for the observed 3.75-fold difference in wild-type EC50 and the 1.3-fold difference in BBB permeability, as documented in the same study.

structure-activity relationship fluorine substitution bis-THF scaffold

Validated Application Scenarios for Procuring 3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide (GRL-05010)


Multi-PI-Resistant HIV-1 Antiviral Screening and Resistance-Mechanism Dissection

GRL-05010's maintained low-nanomolar EC50 values (0.002–0.020 µM) against clinical HIV-1 isolates harboring 9–14 protease resistance mutations make it an essential control compound for phenotypic resistance assays and for probing the structural basis of PI cross-resistance [1]. Researchers can use it alongside darunavir to benchmark the resistance barrier of novel PIs.

CNS HIV-1 Reservoir and Neuro-AIDS Pharmacokinetic/Pharmacodynamic Studies

With an apparent BBB permeability of 61.8 × 10⁻⁶ cm/s—1.3-fold higher than its analog GRL-04810 and superior to most approved PIs—GRL-05010 is uniquely suited for in vitro and in vivo models investigating PI penetration into the central nervous system, a key challenge in eradicating latent HIV-1 reservoirs [1].

Cytotoxicity and Selectivity Profiling in Mammalian Cell Lines

The combination of a moderate CC50 (37.0 µM in MT-2 cells) and a defined selectivity index (12,333) provides a quantitative baseline for comparative cytotoxicity profiling of bis-THF-based inhibitors, making GRL-05010 a reference compound for evaluating the therapeutic window of new chemical entities in the same series [1].

Structure-Activity Relationship (SAR) Reference for Bis-THF Nonpeptidic Protease Inhibitors

Because GRL-05010 differs from GRL-04810 only in the bis-THF fluorine configuration yet shows a 3.75-fold EC50 shift and a 1.3-fold BBB permeability change, it serves as a precise SAR probe for medicinal chemists optimizing the P2 ligand of nonpeptidic HIV-1 protease inhibitors [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.